N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Description
N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, also known as CMPS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Vibrational Spectroscopic Analysis
Vibrational spectroscopic signatures of related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, have been characterized through Raman and Fourier transform infrared spectroscopy. These studies, supported by density functional theory calculations, provide insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering a foundation for understanding the structural and electronic properties of similar compounds (Jenepha Mary, Pradhan, & James, 2022).
Conformational Analysis
The conformation and polarity of compounds such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been studied, revealing their existence in equilibrium between different conformers. This research aids in understanding the chemical behavior and potential applications of structurally related molecules (Ishmaeva et al., 2015).
Antimicrobial Studies
Research into sulfanilamide derivatives, including compounds structurally similar to N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, has explored their antimicrobial properties. These studies provide a basis for developing new antimicrobial agents, showcasing the therapeutic potential of such compounds (Lahtinen et al., 2014).
Pharmacological Evaluation
Compounds with a similar structural framework have been synthesized and evaluated for their pharmacological properties, including antibacterial and antifungal activities. Such research underscores the potential of this compound and its derivatives in contributing to the development of new drugs (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies
Further research has involved molecular docking and cytotoxicity studies on N-substituted derivatives, providing insights into their interaction with biological targets and potential anticancer properties. This research direction indicates the broad applicability of compounds like this compound in medicinal chemistry and drug design (Nafeesa et al., 2017).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYIDXSMZONOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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